5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione
Description
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-propan-2-yl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
NEFPUNVIMXVVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide in acetone, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Iron powder and hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence molecular stability, solubility, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents () increase molecular polarity, enhancing solubility in polar solvents.
- Electron-Donating Groups (EDGs) : Methoxy and isopropyl groups stabilize the aromatic system via resonance or inductive effects, as seen in upfield NMR shifts for aromatic protons .
- Steric Effects : Bulky substituents (e.g., isopropyl) may hinder intermolecular interactions, affecting crystallinity and reactivity .
Mechanistic Insights :
- Free thione ligands (e.g., 5-Methoxy) show moderate urease inhibition, but metal complexation (e.g., ruthenium) often reduces activity due to altered ligand geometry and electronic properties .
- Schiff base derivatives () exhibit enhanced tyrosinase inhibition via chelation of active-site copper ions.
Structural and Computational Analyses
- X-ray Crystallography : Confirms the thione tautomer in 1H-benzo[d]imidazole-2(3H)-thione derivatives, with intermolecular hydrogen bonds stabilizing the crystal lattice .
- DFT Studies : For 5-Methoxy-...thione, HOMO-LUMO gaps (~4.5 eV) and Mulliken charges indicate nucleophilic reactivity at sulfur and nitrogen sites .
Biological Activity
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione belongs to the class of benzimidazole derivatives, characterized by the presence of a thione group. The molecular structure can be represented as follows:
This compound exhibits unique properties due to the presence of both imidazole and thione functionalities, which contribute to its biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione. Research indicates that compounds in this class demonstrate significant activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 3.9–7.8 µg/mL |
| Candida albicans | Moderate activity noted |
In a study involving synthesized benzimidazole derivatives, high activity was observed against Staphylococcus aureus, with some compounds exhibiting MIC values below 1 µg/mL, indicating potent antibacterial properties .
2. Anticancer Activity
The anticancer potential of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25.6 | Induction of apoptosis via G2/M arrest |
| HepG2 (liver cancer) | 30.4 | VEGFR-2 kinase inhibition |
| HCT-116 (colon cancer) | 28.9 | Cell cycle arrest and apoptosis induction |
In vitro studies demonstrated that treatment with this compound led to significant alterations in cell cycle profiles, particularly an increase in the G2/M phase population, suggesting effective cell cycle modulation .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, which is crucial for its therapeutic applications.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| VEGFR-2 Kinase | Competitive inhibition | 82.09 |
| p38 MAP Kinase | Moderate inhibition | 50.00 |
The inhibition of VEGFR-2 kinase is particularly noteworthy as it plays a significant role in tumor angiogenesis, making this compound a potential candidate for cancer therapy .
Case Studies and Research Findings
Numerous studies have contributed to the understanding of the biological activity of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione:
- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives showed that compounds similar to 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with low MIC values indicating high potency .
- Cytotoxicity Assays : Research involving cytotoxicity assays on different cancer cell lines revealed that this compound effectively induces apoptosis and causes cell cycle arrest, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, enhancing the understanding of their mechanisms of action .
Q & A
What are the standard protocols for synthesizing 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione, and what key parameters influence yield?
Basic Research Focus
The synthesis typically involves cyclization reactions under anhydrous conditions. A common approach includes reacting substituted benzimidazole precursors with sulfurizing agents like CS₂ in the presence of a base (e.g., KOH) under reflux. For example, analogous procedures for benzimidazole-thiones involve refluxing 2-hydroxybenzohydrazide with CS₂ and KOH in ethanol for 8 hours, followed by solvent evaporation and recrystallization . Key parameters affecting yield include reaction time, stoichiometry of sulfurizing agents, and purification methods (e.g., recrystallization solvents). Anhydrous conditions and controlled temperature are critical to avoid side reactions .
How is the molecular and crystal structure of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione characterized?
Basic Research Focus
X-ray crystallography is the gold standard for structural elucidation. Bond lengths (e.g., C–S at ~1.70–1.74 Å), torsion angles (e.g., −177.8° for isopropyl group orientation), and intermolecular interactions (e.g., hydrogen bonding via thione sulfur) are quantified. Hirshfeld Surface Analysis complements crystallographic data by mapping van der Waals interactions and π-stacking contributions, which are critical for understanding packing efficiency and stability .
What methodologies resolve contradictions in crystallographic data, such as anomalous bond angles or torsional strain?
Advanced Research Focus
Contradictions in crystallographic data (e.g., deviations in bond angles like 122.1° vs. 120.3°) are addressed via multi-technique validation. For instance:
- Computational validation : Density Functional Theory (DFT) optimizes geometry and compares calculated bond parameters with experimental data.
- Complementary spectroscopy : Raman or IR spectroscopy identifies vibrational modes consistent with thione tautomers.
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions that may explain structural discrepancies .
How can computational chemistry optimize reaction pathways for derivatives of this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., using Gaussian or VASP software) predict reaction thermodynamics and transition states. For example:
- Reaction path searches : Identify low-energy pathways for substituent introduction (e.g., alkylation at the N1 position).
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize solubility and regioselectivity.
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst) for new derivatives .
What experimental design strategies effectively isolate variables affecting synthesis or bioactivity?
Advanced Research Focus
Factorial Design (FD) is robust for multivariate analysis. For example:
- 2³ factorial design : Test variables like temperature (60–100°C), catalyst loading (0.5–1.5 eq.), and solvent polarity (DMF vs. ethanol).
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables.
- DoE software : Tools like JMP or Minitab automate data analysis to identify statistically significant factors .
How are data-driven approaches applied to improve reproducibility in benzimidazole-thione research?
Advanced Research Focus
Reproducibility challenges are mitigated via:
- Electronic Lab Notebooks (ELNs) : Track raw data (e.g., NMR spectra, HPLC traces) with metadata (e.g., humidity, equipment calibration).
- Cheminformatics platforms : KNIME or Pipeline Pilot standardize data workflows for cross-lab comparisons.
- Blockchain validation : Immutable timestamping of experimental steps ensures traceability .
What advanced techniques validate the tautomeric equilibrium of the thione group in solution?
Advanced Research Focus
Dynamic NMR (DNMR) and UV-Vis spectroscopy monitor tautomeric shifts (thione ↔ thiol) in real time. For example:
- Variable-temperature NMR : Detect coalescence points to calculate energy barriers (ΔG‡) between tautomers.
- pH-dependent studies : Track thiolate formation under basic conditions via UV absorbance at ~270 nm.
- Theoretical modeling : TD-DFT predicts electronic transitions to correlate with experimental spectra .
How do intermolecular interactions influence the compound’s crystallographic packing and stability?
Advanced Research Focus
Hirshfeld Surface Analysis quantifies interactions like S···H (12.3% contribution) and C–H···π (8.7%) in crystal lattices. Molecular dynamics simulations (e.g., GROMACS) model packing stability under thermal stress. For instance, isopropyl group orientation (−177.8° torsion angle) minimizes steric clashes, enhancing lattice cohesion .
What strategies mitigate degradation during long-term storage of benzimidazole-thiones?
Advanced Research Focus
Degradation pathways (e.g., oxidation to sulfoxide) are managed via:
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to ethanolic solutions.
- Lyophilization : Freeze-drying under inert gas (N₂) preserves thione integrity.
- Accelerated stability studies : Use Q10 (Arrhenius) models to predict shelf-life at 25°C based on 40°C/75% RH data .
How are bioactivity studies designed to correlate structural features with pharmacological outcomes?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies integrate:
- Docking simulations : AutoDock Vina screens binding affinities against targets (e.g., cytochrome P450).
- Pharmacophore modeling : Identify critical motifs (e.g., thione sulfur, isopropyl hydrophobicity) for activity.
- In vitro assays : Pair cytotoxicity (MTT assay) with target inhibition (e.g., IC50 via fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
